molecular formula C19H26N5O11P B12070383 2'-Deoxycytidylyl-(3'-5')-thymidine

2'-Deoxycytidylyl-(3'-5')-thymidine

Cat. No.: B12070383
M. Wt: 531.4 g/mol
InChI Key: OUJLZFGNZMPALU-UHFFFAOYSA-N
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Description

2’-Deoxycytidylyl-(3’-5’)-thymidine is a dinucleotide composed of two nucleosides, 2’-deoxycytidine and thymidine, linked by a phosphodiester bond between the 3’ hydroxyl group of the first nucleoside and the 5’ phosphate group of the second nucleoside. This compound is significant in the study of nucleic acids and their role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidylyl-(3’-5’)-thymidine typically involves the stepwise coupling of protected nucleoside phosphoramidites. The process begins with the protection of the hydroxyl groups of the nucleosides to prevent unwanted side reactions. The protected nucleosides are then activated using a coupling reagent, such as tetrazole, to form a phosphoramidite intermediate. This intermediate is then coupled with the second nucleoside to form the desired dinucleotide. The final step involves the removal of the protecting groups to yield the pure compound.

Industrial Production Methods

Industrial production of 2’-Deoxycytidylyl-(3’-5’)-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis techniques allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidylyl-(3’-5’)-thymidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nucleotides, while substitution reactions can introduce azido or thiol groups into the compound.

Scientific Research Applications

2’-Deoxycytidylyl-(3’-5’)-thymidine has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the properties and reactions of nucleotides.

    Biology: The compound is used in the study of DNA replication and repair mechanisms.

    Medicine: It serves as a potential therapeutic agent in antiviral and anticancer research.

    Industry: The compound is used in the development of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 2’-Deoxycytidylyl-(3’-5’)-thymidine involves its incorporation into DNA or RNA strands during replication or transcription. The compound can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyguanosine
  • 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyadenosine
  • 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyuridine

Uniqueness

2’-Deoxycytidylyl-(3’-5’)-thymidine is unique due to its specific base pairing properties and its role in the study of thymidine metabolism. Unlike other dinucleotides, it contains thymidine, which is essential for DNA synthesis and repair. This makes it particularly valuable in research focused on DNA-related processes and diseases.

Properties

Molecular Formula

C19H26N5O11P

Molecular Weight

531.4 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)15-4-10(26)13(34-15)8-32-36(30,31)35-11-5-16(33-12(11)7-25)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)

InChI Key

OUJLZFGNZMPALU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)O

Origin of Product

United States

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